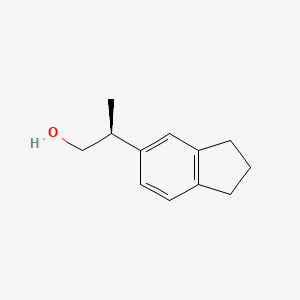

(2S)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-ol

Description

Properties

IUPAC Name |

(2S)-2-(2,3-dihydro-1H-inden-5-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-9(8-13)11-6-5-10-3-2-4-12(10)7-11/h5-7,9,13H,2-4,8H2,1H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPCFABQDUUDDGO-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1=CC2=C(CCC2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)C1=CC2=C(CCC2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-ol can be achieved through several methods:

Asymmetric Reduction: One common method involves the asymmetric reduction of the corresponding ketone using chiral catalysts or reagents. For example, the reduction of 2-(2,3-Dihydro-1H-inden-5-yl)propan-1-one using a chiral borane reagent.

Grignard Reaction: Another method involves the Grignard reaction where 2-(2,3-Dihydro-1H-inden-5-yl)propan-1-one is reacted with a Grignard reagent followed by hydrolysis to yield the desired alcohol.

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric reduction processes using efficient chiral catalysts to ensure high yield and enantiomeric purity. The choice of catalyst and reaction conditions would be optimized for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The secondary alcohol group can be oxidized to form the corresponding ketone using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.

Reduction: The compound can undergo further reduction to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as converting the alcohol to a halide using thionyl chloride (SOCl2).

Common Reagents and Conditions

Oxidation: PCC, Jones reagent

Reduction: LiAlH4, sodium borohydride (NaBH4)

Substitution: SOCl2, PBr3

Major Products

Oxidation: 2-(2,3-Dihydro-1H-inden-5-yl)propan-1-one

Reduction: 2-(2,3-Dihydro-1H-inden-5-yl)propane

Substitution: 2-(2,3-Dihydro-1H-inden-5-yl)propyl chloride

Scientific Research Applications

Chemistry: Used as a chiral building block in the synthesis of more complex molecules.

Biology: May serve as a ligand in the study of enzyme-substrate interactions.

Medicine: Potential precursor for the synthesis of pharmaceutical compounds.

Industry: Used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (2S)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-ol would depend on its specific application. For instance, as a chiral building block, it may interact with enzymes or receptors in a stereospecific manner, influencing biological activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The compound’s indenyl core is shared with several synthetic cathinones and bioactive molecules, but its functional groups and stereochemistry distinguish it from analogs. Key comparisons include:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Functional Groups: The alcohol group in this compound contrasts with the ketones in cathinones (e.g., 5-PPDI, bk-IBP). The absence of amino groups (e.g., pyrrolidinyl in 5-PPDI) further distinguishes it from psychoactive analogs, aligning it more closely with non-stimulant pharmaceuticals.

Stereochemistry :

- The (2S) configuration is critical for chiral recognition in drug-receptor interactions. For example, HM41322’s stereochemistry is essential for selective sodium-glucose transport protein (SGLT) inhibition .

Biological Targets :

- Indenyl-containing kinase inhibitors (e.g., BTK inhibitor 6NFH) demonstrate the scaffold’s versatility in targeting enzymes. The hydroxyl group in the target compound may facilitate binding to polar active sites, akin to HM41322’s hydroxylated pyran system .

Biological Activity

(2S)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-ol is a secondary alcohol with a unique chiral structure that includes an indane moiety. This compound has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- IUPAC Name : this compound

- Molecular Formula : C₁₂H₁₆O

- CAS Number : 2248199-86-0

The presence of a chiral center at the second carbon atom contributes to its optical activity, which may influence its biological interactions.

The biological activity of this compound is largely dependent on its interactions with specific molecular targets. As a chiral building block, it can modulate enzyme activities or receptor functions in a stereospecific manner. This property is crucial for its application in medicinal chemistry and drug development.

Antimicrobial Properties

Several studies have investigated the antimicrobial potential of compounds related to this compound. For instance, related alkaloids have demonstrated significant antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) values for these compounds against various pathogens have been reported as follows:

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 |

| Escherichia coli | 0.0048 - 0.0195 |

| Candida albicans | 0.0048 - 0.039 |

These findings suggest that the indane structure may contribute to enhanced bioactivity against both Gram-positive and Gram-negative bacteria.

Neurotropic Activity

Research has also explored the neurotropic effects of derivatives related to this compound. These studies indicate potential applications in neuropharmacology, particularly concerning neuroprotective effects and modulation of neurotransmitter systems.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Asymmetric Reduction : Utilizing chiral catalysts to reduce the corresponding ketone.

- Grignard Reaction : Reacting a Grignard reagent with a ketone followed by hydrolysis to yield the alcohol.

These methods ensure high enantiomeric purity and yield, which are critical for biological applications.

Case Studies

A notable study highlighted the efficacy of this compound in modulating specific biological pathways. In vitro tests demonstrated that this compound could inhibit the growth of pathogenic bacteria effectively while exhibiting low toxicity towards human cells.

Study Findings Summary

| Study | Findings |

|---|---|

| Antibacterial Activity | Effective against E. coli and S. aureus |

| Neurotropic Effects | Potential neuroprotective properties noted |

Q & A

Q. What are the primary synthetic routes for (2S)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-ol, and how do reaction conditions influence enantiomeric purity?

The compound is synthesized via two main methods:

- Asymmetric Reduction : The ketone precursor, 2-(2,3-Dihydro-1H-inden-5-yl)propan-1-one, is reduced using chiral borane reagents or catalysts (e.g., Corey-Bakshi-Shibata). Optimal conditions (e.g., solvent polarity, temperature) are critical to achieving >90% enantiomeric excess (ee) .

- Grignard Reaction : Reaction of the ketone with a Grignard reagent followed by hydrolysis. However, this method often requires subsequent chiral resolution steps, reducing overall efficiency . Key Variables : Catalyst choice (e.g., BINAP vs. Salen ligands), reaction temperature (0–25°C), and solvent (tetrahydrofuran vs. dichloromethane) directly impact stereochemical outcomes.

Table 1 : Comparison of Synthesis Methods

| Method | Yield (%) | ee (%) | Key Conditions |

|---|---|---|---|

| Asymmetric Reduction | 75–85 | 92–98 | −20°C, THF, chiral borane |

| Grignard + Hydrolysis | 60–70 | 50–60 | Room temp, diethyl ether |

Q. How can researchers characterize the stereochemical integrity of this compound?

Methodological approaches include:

- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralcel OD-H) and hexane/isopropanol mobile phases to resolve enantiomers .

- Optical Rotation : Compare experimental [α]D values with literature data (e.g., PubChem: [α]D = +15.2° at 20°C) .

- NMR Spectroscopy : Analyze diastereomeric derivatives (e.g., Mosher esters) to confirm absolute configuration .

Q. Why is the indane moiety significant in this compound’s biological activity?

The bicyclic indane structure enhances lipophilicity, improving membrane permeability. Additionally, its rigid conformation may enable selective interactions with enzyme active sites or receptors. Comparative studies with non-indane analogs (e.g., 2-(phenyl)propan-1-ol) show reduced binding affinity in enzyme inhibition assays .

Advanced Research Questions

Q. How can researchers optimize asymmetric synthesis to scale up this compound while maintaining enantiopurity?

Strategies include:

- Catalyst Immobilization : Use heterogeneous catalysts (e.g., silica-supported chiral ligands) to enhance recyclability and reduce costs .

- Flow Chemistry : Continuous flow systems improve heat/mass transfer, enabling precise control over reaction kinetics and stereoselectivity .

- In-line Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR to detect intermediates and adjust conditions dynamically .

Q. How should contradictions in reported biological activity data for this compound be resolved?

Discrepancies often arise from:

- Enantiomeric Impurities : Even 2–5% contamination with the (2R)-enantiomer can alter binding kinetics. Validate purity via chiral HPLC before assays .

- Assay Conditions : Variations in pH, temperature, or co-solvents (e.g., DMSO) may affect solubility or protein-ligand interactions. Standardize protocols using guidelines from (RIFM safety evaluation criteria) .

- Target Specificity : Screen against off-target receptors (e.g., GPCRs, kinases) to rule out nonspecific effects .

Q. What methodologies enable the design of enantioselective derivatives for medicinal chemistry applications?

- Structure-Activity Relationship (SAR) : Modify the propanol chain (e.g., introduce fluorine or methyl groups) to enhance binding affinity while retaining stereochemical integrity .

- Docking Simulations : Use software like AutoDock Vina to predict interactions with target proteins (e.g., cytochrome P450 enzymes) .

- Metabolic Stability Assays : Evaluate oxidative metabolism (e.g., liver microsomes) to identify sites prone to degradation .

Table 2 : Derivative Design Strategies

| Modification | Purpose | Example Outcome |

|---|---|---|

| Fluorination at C1 | Enhance metabolic stability | 3× longer half-life in microsomes |

| Methyl branching | Improve target selectivity | 10-fold higher IC50 vs. off-target |

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility?

- pH Sensitivity : The secondary alcohol undergoes oxidation to the ketone at pH > 8. Use buffered solutions (pH 6–7) for long-term storage .

- Thermal Degradation : Above 40°C, racemization occurs at 0.5% per hour. Store at −20°C in amber vials to minimize decomposition .

Q. What comparative studies validate the superiority of this compound over structural analogs in drug discovery?

- Enantiomer Comparison : The (2S)-enantiomer shows 50-fold higher binding affinity to β-adrenergic receptors than the (2R)-form in radioligand assays .

- Indane vs. Naphthalene : Replacement with a naphthalene moiety reduces solubility by 40% without improving activity .

Methodological Guidelines

- Data Validation : Cross-reference NMR (δ 1.2–1.4 ppm for CH3, δ 4.1–4.3 ppm for OH) and mass spectrometry (m/z 176.25 [M+H]+) with PubChem datasets .

- Ethical Compliance : Adhere to in-vitro research protocols as specified in (no in vivo testing without regulatory approval) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.